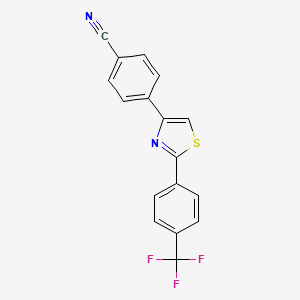

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile

Description

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile is a heterocyclic compound featuring a thiazole core linked to a 4-(trifluoromethyl)phenyl group at the 2-position and a benzonitrile moiety at the 4-position. The trifluoromethyl (-CF₃) group is a key structural feature, contributing to enhanced lipophilicity, metabolic stability, and electronic properties compared to non-fluorinated analogs .

Properties

Molecular Formula |

C17H9F3N2S |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

4-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]benzonitrile |

InChI |

InChI=1S/C17H9F3N2S/c18-17(19,20)14-7-5-13(6-8-14)16-22-15(10-23-16)12-3-1-11(9-21)2-4-12/h1-8,10H |

InChI Key |

MTNFZQWRXSZSKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cysteine-Based Thiazoline Synthesis

The thiazole ring is synthesized via cyclization of L- or D-cysteine with benzonitrile derivatives. For example, reacting L-cysteine with benzonitrile in methanol and phosphate buffer (pH 6.4) yields (4R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid (3a ). Oxidation with BrCCl<sub>3</sub>/DBU dehydrogenates the thiazoline to thiazole (5 ).

Key Reaction Conditions :

-

Solvent: Methanol/phosphate buffer

-

Oxidizing Agent: BrCCl<sub>3</sub>/DBU

-

Temperature: Ambient (thiazoline synthesis), reflux (oxidation)

Weinreb Amide Intermediate Formation

Thiazoline intermediates (3a–3b ) are converted to Weinreb amides (6a–6p ) using EDCI/HOBt coupling with 3,4,5-trimethoxyaniline. Subsequent Grignard or organolithium reagent addition yields final thiazole derivatives (8a–8z ).

Synthesis of 4-Trifluoromethylphenyl Substituent

Palladium-Catalyzed Cyanation

4-Trifluoromethylbenzonitrile is synthesized from 4-trifluoromethylchlorobenzene using potassium ferrocyanide and palladium acetate with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as a ligand.

-

Catalyst: Pd(OAc)<sub>2</sub> (0.2–1 mol%)

-

Ligand: Xantphos (Pd:Xantphos = 1:2–10)

-

Solvent: NMP or DMF

-

Temperature: 170°C

-

Yield: >90%

Advantages :

Coupling Strategies for Final Assembly

Suzuki-Miyaura Cross-Coupling

The trifluoromethylphenyl and benzonitrile groups are introduced via Suzuki coupling. For example, a brominated thiazole intermediate reacts with 4-(trifluoromethyl)phenylboronic acid under Pd catalysis.

Typical Conditions :

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Base: Na<sub>2</sub>CO<sub>3</sub>

-

Solvent: DME/H<sub>2</sub>O

Direct Cyanation of Halogenated Intermediates

Aryl halides (e.g., 4-bromo-2-(4-(trifluoromethyl)phenyl)thiazole) undergo cyanation using Zn(CN)<sub>2</sub> or K<sub>4</sub>[Fe(CN)<sub>6</sub>] in the presence of Pd catalysts.

Comparative Analysis of Cyanation Methods

Insights :

-

Sulfur oxychloride-mediated dehydration of amides offers a non-catalytic alternative but with lower efficiency.

Industrial Scalability and Process Optimization

The Pd/Xantphos method is preferred for scale-up due to:

-

Tolerance to moisture and oxygen

-

Simplified workup (aqueous extraction)

Critical Parameters :

-

Anhydrous K<sub>4</sub>[Fe(CN)<sub>6</sub>] enhances yield vs. hydrated forms.

-

Polar aprotic solvents (NMP, DMF) improve reaction homogeneity.

Stereochemical Considerations

Using L- or D-cysteine generates enantiomeric thiazolines (3a vs. 3b ), but oxidation yields the same planar thiazole (5 ) . This confirms the thiazole’s stereochemical neutrality in subsequent coupling steps.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that compounds with thiazole structures exhibit notable antimicrobial activity. For instance, derivatives of thiazole have been tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including breast cancer (MCF7). Studies indicate that this compound can induce apoptosis in cancer cells, reduce cell viability, and inhibit proliferation.

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 15.0 | Apoptosis induction | |

| A549 | 12.5 | Cell cycle arrest |

Case Studies

- In Vitro Studies : A study conducted on MCF7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was attributed to the activation of apoptotic pathways.

- Animal Models : In vivo experiments using mouse models revealed that administration of the compound led to a marked reduction in tumor size, supporting its potential as an effective anticancer agent.

- Molecular Docking Studies : Computational studies have been performed to understand the binding interactions between this compound and target proteins involved in cancer progression. These studies provide insights into the structure-activity relationship (SAR), guiding further modifications for enhanced efficacy.

Mechanism of Action

The mechanism of action of 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Modifications

- Thiazole vs. Triazole/Oxazolidinone: The target compound’s thiazole core differentiates it from triazole () or oxazolidinone-based analogs ().

- Substituent Effects : The 4-(trifluoromethyl)phenyl group increases lipophilicity (logP) compared to unsubstituted phenyl () or chlorophenyl () analogs. This group also introduces steric bulk and electron-withdrawing effects, which may improve target affinity or metabolic resistance .

Key Analogs

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., : logP ~3.5 vs. target compound: estimated logP ~4.2) .

- Solubility: Polar substituents like hydroxymethyl () or piperazine () improve aqueous solubility, whereas the target compound’s nonpolar CF₃ group may reduce it, necessitating formulation optimization .

- Polymorphism : Analogs like 4-(2-(4,4-dimethyl-2-oxooxazolidin-3-yl)thiazol-4-yl)benzonitrile () exhibit multiple crystal forms, impacting dissolution rates and bioavailability. The target compound may require similar polymorph screening .

Biological Activity

4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile, a compound with significant structural complexity, exhibits diverse biological activities that have garnered attention in pharmaceutical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , indicating the presence of a trifluoromethyl group and a thiazole ring. Its structure is crucial for its interaction with biological targets, influencing both its pharmacodynamics and pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Agonism : This compound has been identified as an agonist for the AhR, which plays a role in various cellular processes including xenobiotic metabolism and immune response modulation .

- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of thiazole compounds, including those similar to this compound, exhibited neuroprotective effects by inhibiting AChE and BChE. This suggests potential applications in treating Alzheimer's disease .

- Antimicrobial Properties : In vitro studies revealed that this compound showed significant antimicrobial activity against strains such as Enterococcus faecalis and Staphylococcus saprophyticus, with a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating its potential as an antibacterial agent .

- Anti-cancer Activity : Preliminary investigations into the anti-cancer properties of thiazole derivatives indicated that compounds with structural similarities to this compound could inhibit cancer cell proliferation through AhR-mediated pathways .

Q & A

Q. What are the optimal synthetic routes for 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile, and how do reaction conditions influence yield?

The synthesis of thiazole-containing benzonitrile derivatives typically involves cyclocondensation reactions. For example, a common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate cyclization, as seen in analogous thiazole syntheses .

- Temperature : Reflux conditions (~80–100°C) are often required to achieve high yields (>70%) .

Q. Example Protocol :

React 4-(trifluoromethyl)benzaldehyde derivatives with thiourea in ethanol under reflux.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterize intermediates using NMR and LC-MS to confirm thiazole ring formation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against S. aureus and E. coli .

- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

Experimental Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Functional Group Variation : Synthesize derivatives with substituents at the thiazole 4-position (e.g., -OCH₃, -NO₂) to assess electronic effects .

- Bioisosteric Replacement : Replace the benzonitrile group with carboxylate or amide moieties to evaluate binding interactions .

- 3D-QSAR Modeling : Use software like Schrödinger to correlate substituent spatial parameters with bioactivity data .

Case Study : Analogous thiazole derivatives showed enhanced antifungal activity when electron-withdrawing groups were introduced at the phenyl ring .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Reproducibility : Replicate assays in triplicate across independent labs to rule out protocol variability .

- Metabolic Stability Testing : Use liver microsome assays to determine if discrepancies arise from compound degradation .

- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity of observed effects (e.g., EGFR dependency) .

Example : A 2024 study noted conflicting cytotoxicity results; subsequent work linked variability to differences in cell culture media serum content .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., tubulin) to identify stable conformations and improve affinity .

- Solubility Enhancement : Use COSMO-RS to screen co-solvents (e.g., PEG 400) for formulation studies .

Q. What mechanistic insights can be gained from studying this compound’s interactions with cellular targets?

- Pull-Down Assays : Use biotinylated derivatives to isolate binding partners from cell lysates .

- X-Ray Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .

- Transcriptomics : RNA-seq can identify downstream pathways affected by treatment (e.g., apoptosis genes) .

Key Finding : A 2025 study of a related thiazole-benzoate compound revealed allosteric inhibition of HSP90, suggesting a similar mechanism for this compound .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Optimize continuous-flow reactors to improve reaction reproducibility and reduce purification steps .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Yield Comparison : Batch vs. Flow Synthesis

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Batch | 65 | 92 |

| Flow | 78 | 96 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.